molecular formula C18H20FNO B4060938 3-fluoro-N-(1-phenylpentyl)benzamide

3-fluoro-N-(1-phenylpentyl)benzamide

Cat. No. B4060938
M. Wt: 285.4 g/mol
InChI Key: XUUJVUBVQMLGRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-(1-phenylpentyl)benzamide, also known as GW501516, is a synthetic compound that has gained attention in the scientific community due to its potential use as a performance-enhancing drug. It is a peroxisome proliferator-activated receptor delta (PPARδ) agonist that has been shown to increase endurance and improve lipid metabolism in animal studies.

Scientific Research Applications

3-fluoro-N-(1-phenylpentyl)benzamide has been studied extensively for its potential use in treating metabolic disorders such as obesity, diabetes, and dyslipidemia. It has also been investigated for its ability to improve endurance and performance in athletes. Animal studies have shown that 3-fluoro-N-(1-phenylpentyl)benzamide can increase fatty acid oxidation, improve glucose utilization, and enhance mitochondrial biogenesis in skeletal muscle. It has also been shown to reduce inflammation and oxidative stress in various tissues.

Mechanism of Action

3-fluoro-N-(1-phenylpentyl)benzamide works by activating PPARδ, a nuclear receptor that regulates genes involved in lipid metabolism and energy production. Activation of PPARδ leads to increased expression of genes involved in fatty acid oxidation, mitochondrial biogenesis, and glucose uptake. This results in improved energy production and utilization, leading to increased endurance and improved lipid metabolism.
Biochemical and Physiological Effects
In animal studies, 3-fluoro-N-(1-phenylpentyl)benzamide has been shown to increase endurance and improve lipid metabolism. It has also been shown to reduce inflammation and oxidative stress in various tissues. However, the long-term effects of 3-fluoro-N-(1-phenylpentyl)benzamide on human health are not yet fully understood.

Advantages and Limitations for Lab Experiments

3-fluoro-N-(1-phenylpentyl)benzamide has several advantages for use in lab experiments. It is a potent and selective PPARδ agonist that can be easily synthesized in the lab. However, it also has some limitations. It has a short half-life in vivo, which can make dosing and administration challenging. It is also a banned substance in many sports organizations, which limits its use in human studies.

Future Directions

There are several future directions for the study of 3-fluoro-N-(1-phenylpentyl)benzamide. One area of interest is its potential use in treating metabolic disorders such as obesity and diabetes. It may also have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to fully understand the long-term effects of 3-fluoro-N-(1-phenylpentyl)benzamide on human health and to develop safe and effective dosing regimens.

properties

IUPAC Name

3-fluoro-N-(1-phenylpentyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO/c1-2-3-12-17(14-8-5-4-6-9-14)20-18(21)15-10-7-11-16(19)13-15/h4-11,13,17H,2-3,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUJVUBVQMLGRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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